3-Bromo-N-(tert-butyl)benzenesulphonamide

Lipophilicity ADME Prediction Medicinal Chemistry

This meta-bromo benzenesulfonamide features a tert-butyl group that uniquely enhances lipophilicity (LogP 3.99760) and crystallinity, critical for CNS penetration and PK profile optimization in kinase inhibitor R&D. Unlike N-methyl or 4-bromo isomers, this specific substitution pattern is validated for Buchwald-Hartwig coupling in Fedratinib synthesis and AT2 receptor agonist diversification. Secure reliable supply of this high-purity intermediate for your SAR and process chemistry programs.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
CAS No. 308283-47-8
Cat. No. B1275991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(tert-butyl)benzenesulphonamide
CAS308283-47-8
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3
InChIKeyPKTQHWKZGFKXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS 308283-47-8) – Key Properties and Procurement Relevance


3-Bromo-N-(tert-butyl)benzenesulphonamide is a benzenesulfonamide derivative featuring a meta-bromine substituent and a tert-butyl group on the sulfonamide nitrogen. The compound is a white to off-white solid with a molecular formula of C10H14BrNO2S and a molecular weight of 292.19 g/mol [1]. It serves primarily as a versatile synthetic intermediate in pharmaceutical research, notably in the preparation of kinase inhibitors and receptor agonists.

Why 3-Bromo-N-(tert-butyl)benzenesulphonamide Cannot Be Simply Substituted with Generic Analogs


Simple substitution with analogs lacking the tert-butyl group or the specific 3-bromo substitution pattern can drastically alter the compound's physicochemical properties and synthetic utility. The tert-butyl group significantly increases lipophilicity (LogP 3.99760 vs. 2.11 for the N-methyl analog) and modifies crystallinity, while the meta-bromine enables specific cross-coupling reactivity that is diminished or absent in the 4-bromo isomer or chloro analogs [1][2]. These differences directly impact reaction yields, purification efficiency, and downstream biological activity in target synthesis.

Quantitative Differentiation of 3-Bromo-N-(tert-butyl)benzenesulphonamide Versus Closest Analogs


LogP Comparison: tert-Butyl Group Confers 1.9-Fold Higher Lipophilicity than Methyl Analog

The calculated LogP value for 3-Bromo-N-(tert-butyl)benzenesulphonamide is 3.99760, compared to 2.11 for 3-bromo-N-methylbenzenesulfonamide [1][2]. This represents a 1.8876 log unit increase in lipophilicity, which correlates with enhanced membrane permeability and altered drug-likeness in lead optimization programs.

Lipophilicity ADME Prediction Medicinal Chemistry

Melting Point Differentiation: tert-Butyl Analog Exhibits Higher Crystallinity than Methyl Counterpart

The melting point of 3-Bromo-N-(tert-butyl)benzenesulphonamide is reported as 68-70°C, whereas the N-methyl analog melts at 62-66°C [1][2]. This 6-8°C higher melting range indicates stronger intermolecular forces in the solid state, which can translate to improved crystallinity and ease of purification via recrystallization.

Crystallinity Purification Formulation

Halogen Substituent Impact: Bromo Derivative Provides Distinct Reactivity Profile vs. Chloro Analog

3-Bromo-N-(tert-butyl)benzenesulphonamide (MW 292.19) contains a bromine atom that is more reactive in palladium-catalyzed cross-couplings than the chlorine in 3-chloro-N-tert-butylbenzenesulfonamide (MW 247.74) [1]. Aryl bromides generally undergo oxidative addition to Pd(0) more readily than aryl chlorides, enabling milder reaction conditions and higher yields in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.

Cross-Coupling Reactivity Synthetic Chemistry

Synthetic Application: Key Intermediate in FDA-Approved Drug Fedratinib Synthesis

3-Bromo-N-(tert-butyl)benzenesulphonamide is explicitly utilized as the electrophilic coupling partner (FEDR-001) in the Buchwald-Hartwig amination step of the patented synthesis of Fedratinib (Inrebic), an FDA-approved JAK2 inhibitor for myelofibrosis [1]. This established use in a validated pharmaceutical process provides a high-confidence starting point for derivative synthesis and process development, unlike analogs whose utility in such contexts is unproven.

Drug Synthesis Kinase Inhibitor Process Chemistry

Key Application Scenarios for 3-Bromo-N-(tert-butyl)benzenesulphonamide in R&D and Process Chemistry


Synthesis of JAK2 Inhibitor Fedratinib (Inrebic)

As a critical intermediate in the Buchwald-Hartwig coupling step of the Fedratinib synthesis route [1], this compound is essential for research groups focused on kinase inhibitor development, process optimization, or the preparation of structural analogs of this marketed drug.

Preparation of Selective Angiotensin II AT2 Receptor Agonists

3-Bromo-N-(tert-butyl)benzenesulfonamide serves as a building block for the synthesis of benzamide-based selective AT2 receptor agonists . Its meta-bromine allows for late-stage diversification, while the tert-butyl group imparts favorable lipophilicity for CNS penetration or improved PK profiles.

Medicinal Chemistry Building Block for SAR Studies

The compound's well-defined physicochemical properties (LogP 3.99760, MW 292.19, melting point 68-70°C) [2] make it a reliable scaffold for structure-activity relationship (SAR) explorations. The tert-butyl group can serve as a metabolically stable, lipophilic anchor, while the bromine handle enables modular diversification via cross-coupling chemistry.

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